N-Stearoyl-L-cysteine
CAS No.: 67603-50-3
Cat. No.: VC0016061
Molecular Formula: C21H41NO3S
Molecular Weight: 387.623
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67603-50-3 |
|---|---|
| Molecular Formula | C21H41NO3S |
| Molecular Weight | 387.623 |
| IUPAC Name | (2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 |
| Standard InChI Key | VJUDNRUDRQLCDX-IBGZPJMESA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |
Introduction
Chemical Structure and Properties
N-Stearoyl-L-cysteine is a modified amino acid consisting of L-cysteine conjugated with stearic acid (a C18 saturated fatty acid) through an amide bond. The compound has the molecular formula C₂₁H₄₁NO₃S and a molecular weight of 387.62 g/mol . Its structure combines the thiol-containing amino acid (cysteine) with a long hydrophobic carbon chain, creating an amphiphilic molecule with unique physicochemical properties.
Physical and Chemical Properties
The physical and chemical properties of N-Stearoyl-L-cysteine are summarized in the following table:
Structural Features
N-Stearoyl-L-cysteine contains several functional groups that contribute to its chemical behavior:
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Thiol group (-SH): The sulfhydryl group from cysteine provides reducing properties and can form disulfide bonds.
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Carboxylic acid group (-COOH): Contributes to its acidic properties and allows for further derivatization.
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Amide bond: The linkage between the stearic acid and cysteine.
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Long aliphatic chain: The C18 hydrocarbon chain from stearic acid provides hydrophobicity.
These structural features contribute to the compound's amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, which may be relevant to its biological activities.
Synthesis Methods
Standard Synthetic Approach
The synthesis of N-Stearoyl-L-cysteine typically follows a two-step process involving activation of stearic acid followed by amide bond formation with the amino acid :
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Activation of stearic acid with N-hydroxysuccinimide to form octadecanoic acid 2,5-dioxo-pyrrolidin-1-yl ester
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Reaction of the activated ester with L-cysteine to form N-Stearoyl-L-cysteine
This approach offers chemoselectivity, preferentially acylating the amino group rather than the thiol group of cysteine . The reaction yields a pure product that can be isolated by standard techniques.
Biological Activities
Possible Membrane Interactions
The amphiphilic structure of N-Stearoyl-L-cysteine suggests potential interactions with cell membranes. The hydrophobic stearoyl chain can insert into lipid bilayers, potentially altering membrane fluidity and function.
Applications
Research Applications
N-Stearoyl-L-cysteine is primarily used in research contexts:
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As a tool compound to study lipoamino acid effects on cellular systems
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For the preparation of long-chained aliphatic acid amides as nerve protective agents
Analytical and Biochemical Uses
N-Stearoyl-L-cysteine may also serve various analytical and biochemical purposes:
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As a standard in chromatographic analyses
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For studying lipid-protein interactions
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As a reagent in protein modification studies
Comparison with Related Compounds
Relationship to L-Cysteine
L-Cysteine, the amino acid component of N-Stearoyl-L-cysteine, has well-documented properties and applications. Comparing the parent amino acid with its N-acylated derivative:
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L-Cysteine has greater water solubility, while N-Stearoyl-L-cysteine is more lipophilic
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L-Cysteine is extensively used in pharmaceutical applications, including as a mucolytic agent
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Both compounds contain reactive thiol groups that can participate in redox reactions
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N-acylation significantly alters the pharmacokinetic properties and cell membrane permeability
Other N-Acyl Cysteine Derivatives
N-Stearoyl-L-cysteine belongs to a broader family of N-acylated cysteine derivatives, including:
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N-Acetyl-L-cysteine (NAC): A widely used antioxidant and mucolytic agent
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N-Palmitoyl-L-cysteine: Contains a C16 fatty acid chain instead of C18
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N-Lauroyl-L-cysteine: Contains a C12 fatty acid chain
The varying chain lengths affect properties such as lipophilicity, membrane interaction, and biological activity.
Other Lipoamino Acids
N-Stearoyl-L-cysteine is one of many lipoamino acids that have been synthesized and studied for their biological activities . Other examples include:
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N-Stearoyl-L-tyrosine: Demonstrated neuroprotective effects in models of brain ischemia
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N-Stearoylglycine: The simplest of the stearoyl amino acid derivatives
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N-Stearoyl-L-serine: Contains a hydroxyl group in the side chain instead of a thiol
Research Challenges and Future Directions
Current Limitations in Research
The available literature on N-Stearoyl-L-cysteine specifically appears limited, with most studies focusing on broader classes of lipoamino acids or other specific derivatives. Future research could address:
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Detailed pharmacokinetic and pharmacodynamic profiles
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Structure-activity relationships comparing various chain lengths and amino acid components
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Specific mechanisms underlying neuroprotective effects
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